molecular formula C8H9ClN4 B2484205 7-Hydrazinylquinazoline hydrochloride CAS No. 2411635-84-0

7-Hydrazinylquinazoline hydrochloride

Cat. No.: B2484205
CAS No.: 2411635-84-0
M. Wt: 196.64
InChI Key: OVJUCFCNEAYJGU-UHFFFAOYSA-N
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Description

7-Hydrazinylquinazoline hydrochloride is an organic compound with the molecular formula C8H9ClN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its significant role in various scientific research fields due to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

More research is needed to identify its specific targets and their roles .

Mode of Action

It’s worth noting that quinazoline derivatives have been found to exhibit a wide range of biopharmaceutical activities .

Biochemical Pathways

Quinazoline and quinazolinone derivatives, which are structurally related to 7-Hydrazinylquinazoline hydrochloride, have been reported to influence a variety of biological pathways

Pharmacokinetics

Its molecular weight is 196.64 , which suggests that it may have suitable properties for absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. It’s important to note that the effects of a compound at the molecular and cellular level can vary widely depending on the specific targets and pathways it affects. More research is needed to understand the specific effects of this compound .

Preparation Methods

The synthesis of 7-Hydrazinylquinazoline hydrochloride typically involves the reaction of suitable hydrazides with aldehydes or ketones. One common synthetic route includes the condensation of hydrazides (such as nicotinic or isonicotinic hydrazide) with aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .

Chemical Reactions Analysis

7-Hydrazinylquinazoline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

7-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

quinazolin-7-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-12-7-2-1-6-4-10-5-11-8(6)3-7;/h1-5,12H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUCFCNEAYJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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